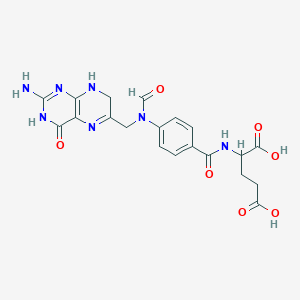

Folinic Acid Impurity F

Description

Contextual Significance of Pharmaceutical Impurities in Active Pharmaceutical Ingredients (APIs)

The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of pharmaceutical development and manufacturing. clearsynth.com Pharmaceutical impurities are extraneous chemical substances that persist in the final API, may arise during synthesis, or can develop during formulation or upon aging. clearsynth.commedkoo.com The presence of these substances, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. clearsynth.combldpharm.com Impurities can originate from various sources, including raw materials, intermediates, by-products of synthetic routes, and degradation of the API molecule itself. medkoo.com

Regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), have established stringent guidelines that necessitate the identification, characterization, and toxicological qualification of impurities. synzeal.com The process of impurity profiling—detecting, identifying, and quantifying impurities—is therefore an indispensable step in ensuring that a pharmaceutical product adheres to the quality standards set by pharmacopeias and regulatory authorities. clearsynth.comcleanchemlab.com This rigorous scrutiny helps to mitigate potential adverse effects and ensures the consistent therapeutic performance of the medication. bldpharm.com

Overview of Folinic Acid as a Pharmaceutical Substance and its Related Compounds

Folinic acid, also known as leucovorin, is a crucial medication used in various therapeutic contexts. aquigenbio.comclearsynth.com It is a 5-formyl derivative of tetrahydrofolic acid, the active form of folic acid in the body. aquigenbio.comcleanchemlab.com Unlike folic acid, folinic acid does not require reduction by the enzyme dihydrofolate reductase (DHFR) to become active, allowing it to bypass the metabolic blockade caused by DHFR inhibitors like methotrexate (B535133). cleanchemlab.com Consequently, it is widely used as a rescue agent to counteract the toxic effects of high-dose methotrexate therapy. clearsynth.com Additionally, it is used in combination with 5-fluorouracil (B62378) for the treatment of colorectal cancer, where it enhances the cytotoxic effect of the chemotherapeutic agent. aquigenbio.comcleanchemlab.com

The manufacturing process and storage of folinic acid can lead to the formation of several related compounds and potential impurities. These are closely monitored to ensure the quality and safety of the API. Besides Folinic Acid Impurity F, other known related substances include Folinic Acid Impurity C (Folic Acid), Folinic Acid Impurity D, and Folinic Acid Impurity E, among others. synzeal.comalentris.org The European Pharmacopoeia specifies limits for these impurities, highlighting the regulatory importance of controlling their levels in the final drug product. chemicea.com

Rationale for Dedicated Academic Research on this compound within Drug Quality and Control

The presence of this specific impurity can be indicative of degradation or particular metabolic pathways, making its study essential for understanding the stability and behavior of the drug substance. szabo-scandic.com Furthermore, research has identified that this compound has biological activity, acting as an inhibitor of enzymes like thymidylate synthetase. medkoo.com This intrinsic activity necessitates its strict control to prevent unintended pharmacological effects.

The synthesis and isolation of pure this compound as a reference standard are crucial for the development and validation of analytical methods. clearsynth.comaquigenbio.com These reference standards enable pharmaceutical manufacturers to accurately quantify the impurity in their API batches, ensuring compliance with regulatory limits and safeguarding patient health. aquigenbio.com Therefore, focused academic and industrial research provides the foundational knowledge for its synthesis, characterization, and control, which are integral components of modern drug quality assurance.

Detailed Research Findings

Chemical Profile and Identification

This compound is a well-characterized compound within the context of pharmaceutical analysis. Its chemical identity is established through various spectroscopic and analytical techniques.

Table 1: Chemical Identification of this compound

| Identifier | Data | Source(s) |

|---|---|---|

| Chemical Name | (2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | clearsynth.comchemicea.com |

| Synonyms | 10-Formyldihydrofolic acid; Levofolinate EP Impurity F | clearsynth.commedkoo.comchemicea.com |

| CAS Number | 28459-40-7 (Free Acid) | clearsynth.commedkoo.comalentris.orgscbt.com |

| Molecular Formula | C₂₀H₂₁N₇O₇ | medkoo.comalentris.orgnih.gov |

| Molecular Weight | 471.43 g/mol | medkoo.comnih.gov |

Formation and Biological Significance

Research has elucidated the origins and biological relevance of this compound, distinguishing it as more than a simple synthetic byproduct.

Table 2: Summary of Research Findings on this compound

| Research Area | Finding | Source(s) |

|---|---|---|

| Formation Pathway | Identified as a novel folate metabolite in methotrexate-treated cells. | medkoo.com |

| Can be formed by the oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid, a reaction catalyzed by iron compounds. | szabo-scandic.com | |

| Biological Activity | Acts as a substrate for mammalian aminoimidazolecarboxamide ribotide transformylase (AICAR transformylase). | szabo-scandic.com |

| Inhibits the enzymes thymidylate synthetase and glycinamide (B1583983) ribotide transformylase. | medkoo.com |

| Analytical Application | Used as a certified reference material for quality control (QC), analytical method development, and validation in support of Abbreviated New Drug Applications (ANDAs). | clearsynth.comaquigenbio.com |

Structure

3D Structure

Properties

IUPAC Name |

2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methyl-formylamino]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O7/c21-20-25-16-15(18(32)26-20)23-11(7-22-16)8-27(9-28)12-3-1-10(2-4-12)17(31)24-13(19(33)34)5-6-14(29)30/h1-4,9,13H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,22,25,26,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXFQDXABPXWSTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NC2=C(N1)N=C(NC2=O)N)CN(C=O)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Chemical Origins of Folinic Acid Impurity F

De Novo Synthetic Routes for Folinic Acid Impurity F

The synthesis of this compound, primarily for its use as a certified reference standard, often originates from a closely related folate derivative rather than a complete de novo pathway from non-folate precursors. The scientific literature details a preparative method starting from a reduced form of folinic acid.

Specific Reaction Steps and Conditions for Impurity F Preparation

The preparation of 10-Formyl-7,8-dihydrofolic acid (this compound) has been achieved through the chemical transformation of a related folate compound.

While a classical multi-step de novo synthesis involving condensation of separate pteridine (B1203161) and p-aminobenzoylglutamate moieties is not prominently described for this compound in readily available literature, its formation can be seen as a modification of a pre-existing folate structure. The key precursor for its laboratory synthesis is 10-formyl-5,6,7,8-tetrahydrofolic acid, a derivative of folinic acid itself.

Detailed information regarding specific hydrolysis steps leading to the formation of this compound is limited. However, the primary described synthetic route involves an oxidation reaction rather than hydrolysis.

Purity Attainment Strategies in Laboratory Synthesis of Impurity F

Achieving high purity for this compound as a reference standard is crucial for its use in analytical testing. The purification process would typically involve standard chromatographic techniques. Following the synthesis, which is often an oxidative conversion, the resulting mixture contains the desired product along with unreacted starting material and potentially other degradation products.

Purification strategies would likely include:

Preparative High-Performance Liquid Chromatography (HPLC): This is a common and effective method for isolating and purifying compounds from complex mixtures to a high degree of purity.

Column Chromatography: Utilizing stationary phases like silica (B1680970) gel or reverse-phase media to separate the components based on polarity.

The purity of the final product is then confirmed using analytical techniques such as HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the successful synthesis of 10-HCO-H2folate has been confirmed by 1H-NMR spectroscopy, which showed characteristic resonances for the formyl group proton and protons at positions C-7 and C-9, with no evidence of a proton at C-6, consistent with the proposed 7,8-dihydro structure nih.gov.

Degradation Pathways Leading to this compound in Pharmaceutical Matrices

The presence of this compound in pharmaceutical preparations of folinic acid (also known as leucovorin) is often indicative of product degradation. Folinic acid is susceptible to degradation under various stress conditions.

Oxidative Degradation Mechanisms of Folinic Acid and Precursors

The most clearly defined pathway for the formation of this compound is through the oxidative degradation of folinic acid derivatives.

A key study has demonstrated that 10-Formyl-7,8-dihydrofolic acid (this compound) can be prepared by the controlled air oxidation of 10-formyl-5,6,7,8-tetrahydrofolic acid nih.govresearchgate.net. This indicates that the tetrahydrofolate ring system in the folinic acid structure is susceptible to oxidation, leading to the formation of the more stable dihydrofolate derivative. This oxidative process represents a critical degradation pathway for folinic acid and its related compounds in the presence of oxygen.

Forced degradation studies on levoleucovorin (B1675110) calcium (a form of folinic acid) have shown that it is susceptible to degradation under oxidative, as well as acidic, basic, thermal, and photolytic conditions. While these studies identify Impurity F as a potential degradant, the specific mechanisms under each condition are not fully elucidated in all public-facing literature. However, the oxidative pathway remains the most explicitly documented route for the formation of this impurity.

The table below summarizes the key findings regarding the formation of this compound.

| Formation Pathway | Precursor/Starting Material | Key Transformation | Reference |

| Laboratory Synthesis | 10-formyl-5,6,7,8-tetrahydrofolic acid | Controlled Air Oxidation | nih.govresearchgate.net |

| Degradation Pathway | Folinic Acid / Levoleucovorin | Oxidative Degradation | nih.govresearchgate.net |

Hydrolytic Degradation Processes of Folinic Acid

Aqueous solutions of folinic acid are susceptible to hydrolysis, a chemical process in which a water molecule cleaves one or more chemical bonds. While folinic acid is known to be more stable in neutral or mildly alkaline solutions, acidic conditions can promote its degradation. The hydrolysis of the formyl group at the N5 position of the pteridine ring is a potential pathway, although the direct hydrolytic conversion to 10-Formyldihydrofolic Acid (Impurity F) is not extensively detailed in readily available literature. However, forced degradation studies on levoleucovorin calcium, a form of folinic acid, under acidic conditions have been performed to develop stability-indicating methods for detecting impurities, including Impurity F. google.com

It is also known that the degradation of related folate compounds can lead to the cleavage of the C9-N10 bond, resulting in the formation of p-aminobenzoyl-L-glutamic acid and a pteridine derivative. While this is a primary degradation pathway for folic acid, the specific hydrolytic pathways for folinic acid leading directly to Impurity F require further elucidation.

Photolytic Degradation Phenomena and Impurity F Formation

Exposure to light, particularly ultraviolet (UV) radiation, is a significant factor in the degradation of folates. For the closely related compound, folic acid, photodegradation is known to cleave the molecule into p-aminobenzoyl-L-glutamic acid and 6-formylpterin (B158403). sci-hub.box This process can be accelerated by the presence of photosensitizing agents.

While specific studies detailing the photolytic conversion of folinic acid directly to 10-Formyldihydrofolic Acid are scarce, the inherent photosensitivity of the pteridine ring structure suggests that photolytic degradation is a plausible pathway for the formation of various impurities. The formyl group and the reduced pteridine ring in folinic acid are susceptible to photochemical reactions, which could potentially lead to rearrangements or conversions forming Impurity F. Further research is necessary to delineate the precise mechanisms of photolytic degradation of folinic acid and its contribution to the formation of 10-Formyldihydrofolic Acid.

Thermal Stress-Induced Degradation of Folinic Acid

Elevated temperatures can induce the degradation of folinic acid, leading to the formation of impurities. Thermal degradation of the related compound, folic acid, has been shown to proceed via cleavage of the C9-N10 bond, yielding pteroic acid and glutamic acid, with further degradation of pteroic acid to 6-formylpterin and p-aminobenzoic acid. researchgate.net

For folinic acid, which is a 5-formyl derivative of tetrahydrofolic acid, thermal stress can impact its stability. pharmaffiliates.com Studies on the thermal stability of various folacin derivatives have shown that 5-formyl-tetrahydrofolic acid (folinic acid) exhibits marked stability at 100°C in a neutral solution. nih.gov However, more extreme temperature conditions or prolonged exposure can likely lead to degradation. The specific pathways of thermal degradation of folinic acid that result in the formation of 10-Formyldihydrofolic Acid are not well-documented in the public domain and warrant further investigation.

Sources of Impurity F During Folinic Acid Manufacturing and Storage

Beyond degradation of the final product, this compound can also be introduced during the manufacturing process or form during storage due to interactions with other substances.

Influence of Starting Materials and Synthetic Intermediates

The purity of starting materials is paramount in the synthesis of any active pharmaceutical ingredient, including folinic acid. Impurities present in the initial reactants can be carried through the synthetic process and appear in the final product.

The synthesis of folinic acid often involves the reaction of a pteridine derivative, such as 2-amino-4-hydroxy-6-methylpteridine, with N-(4-aminobenzoyl)-L-glutamic acid. Impurities in these starting materials could potentially lead to the formation of side products, including 10-Formyldihydrofolic Acid. For instance, the presence of related pteridine structures or impurities in the p-aminobenzoyl-L-glutamic acid could result in the formation of analogous impurities.

Furthermore, N-(4-aminobenzoyl)-L-glutamic acid itself is a known impurity in folic acid (Folinic Acid Impurity A) and its presence as a residual starting material or a degradation product could potentially contribute to the impurity profile of folinic acid. chemicea.com

| Starting Material/Intermediate | Potential Contribution to Impurity F Formation |

| 2-amino-4-hydroxy-6-methylpteridine | Presence of isomeric or related pteridine impurities could lead to the formation of structural analogs of folinic acid, including Impurity F. |

| N-(4-aminobenzoyl)-L-glutamic acid | Residual amounts or impurities within this starting material could participate in side reactions leading to the formation of 10-Formyldihydrofolic Acid. |

Role of Reaction By-products and Side Reactions

During the chemical synthesis of folinic acid, various side reactions can occur, leading to the formation of impurities. The complexity of the folinic acid molecule, with its multiple reactive sites, makes it susceptible to the formation of by-products.

The formylation step in the synthesis is critical, and incomplete or non-selective formylation could potentially lead to the formation of isomers or related formylated species, including 10-Formyldihydrofolic Acid. The reaction conditions, such as temperature, pH, and the presence of catalysts, can significantly influence the reaction pathway and the profile of impurities generated. Inadequate control of these parameters can favor the formation of undesired by-products.

Interaction with Excipients and Packaging Materials

The stability of folinic acid in its final dosage form can be influenced by its interaction with pharmaceutical excipients. Excipients, while generally considered inert, can contain reactive impurities or degrade over time to produce reactive species that can interact with the active pharmaceutical ingredient.

For example, lactose (B1674315) monohydrate, a common excipient, has been implicated in the hydrolysis of folic acid, particularly under pressure. acs.orgeuropeanpharmaceuticalreview.com While a direct link to the formation of 10-Formyldihydrofolic Acid is not established, this highlights the potential for excipients to promote degradation pathways. Other reactive impurities that can be found in excipients include aldehydes, peroxides, and metal ions, which can catalyze degradation reactions.

| Factor | Potential for Impurity F Formation |

| Excipients | Reactive impurities within excipients (e.g., aldehydes, peroxides) or the excipient itself (e.g., lactose promoting hydrolysis) could potentially contribute to the degradation of folinic acid to form Impurity F. |

| Packaging Materials | Leachables from plastic or other packaging components could interact with folinic acid, or inadequate protection from light and moisture could accelerate its degradation to Impurity F. |

Post-processing Contamination and Environmental Factors

The journey from the synthesis of folinic acid to its final formulation and storage is fraught with opportunities for the formation of Impurity F. The inherent instability of reduced folates like 10-formyltetrahydrofolate makes them susceptible to oxidation, a process that can be initiated or accelerated by various external conditions encountered after the primary manufacturing stages.

Oxidative Degradation Pathways

The principal chemical transformation leading to the formation of this compound is the oxidation of the tetrahydrofolate ring system in 10-formyltetrahydrofolate to a dihydrofolate state. This reaction involves the loss of two hydrogen atoms from the pteridine ring, resulting in the formation of 10-formyldihydrofolate (B1664512). This process is often unavoidable during preparative and analytical procedures, and the opportunities for its occurrence are ample during post-harvest handling, processing, and distribution of products containing folinic acid.

Influence of Environmental Stressors

Several environmental factors have been identified as key contributors to the degradation of folinic acid and the subsequent formation of Impurity F. These stressors can act independently or in concert to compromise the stability of the active pharmaceutical ingredient.

Temperature: Elevated temperatures can significantly accelerate the rate of chemical degradation. While specific kinetic data for the conversion of 10-formyltetrahydrofolate to 10-formyldihydrofolate across a range of temperatures is not extensively documented in publicly available literature, the general principles of chemical kinetics suggest that storage at higher temperatures will lead to a greater prevalence of Impurity F over time. Studies on related folate compounds have demonstrated that their degradation follows first-order kinetics, with the rate constant increasing with temperature. For instance, the degradation of N5-methyltetrahydrofolic acid, a related reduced folate, has been shown to increase with rising temperatures.

pH: The pH of the formulation or the microenvironment surrounding the folinic acid molecule plays a crucial role in its stability. Tetrahydrofolates, including 10-formyltetrahydrofolate, exhibit marked instability in acidic conditions (low pH). Conversely, their stability is generally enhanced in neutral to alkaline environments. The photodegradation rate of folic acid, a more oxidized but structurally related compound, has been observed to decrease as the pH moves from acidic to alkaline. This suggests that maintaining a pH above neutral is critical in preventing the formation of degradation products like Impurity F.

Light Exposure: Exposure to light, particularly ultraviolet (UV) radiation, is a well-documented factor in the degradation of folates. Photodegradation can lead to the cleavage of the folinic acid molecule and the formation of various impurities. Studies on the photodegradation of 5-methyltetrahydrofolate, another reduced folate, have shown that it follows first-order kinetics. Under specific experimental conditions with a fluence rate of 2.15 mW cm⁻² and exposure wavelengths from 280 to 350 nm, the degradation rate constant was determined to be 9.2 x 10⁻³ min⁻¹. While this data is for a related compound, it highlights the significant impact of light on the stability of reduced folates and the potential for similar photodegradation pathways to contribute to the formation of Impurity F.

The following table summarizes the key environmental factors and their impact on the formation of this compound:

| Environmental Factor | Impact on this compound Formation | Research Findings |

| Temperature | Increased temperature accelerates the rate of oxidative degradation. | Degradation of related folates follows first-order kinetics, with rates increasing with temperature. |

| pH | Acidic conditions (low pH) promote instability and degradation. Neutral to alkaline conditions enhance stability. | Tetrahydrofolates are known to be unstable at low pH. The photodegradation of folic acid decreases in alkaline environments. |

| Light (UV Radiation) | Exposure to light, especially UV radiation, can induce photodegradation and impurity formation. | The photodegradation of a related compound, 5-methyltetrahydrofolate, follows first-order kinetics with a rate constant of 9.2 x 10⁻³ min⁻¹ under specific UV exposure conditions. |

Stability Assessment and Degradation Kinetics of Folinic Acid Impurity F

Kinetic Modeling of Impurity F Formation and Degradation Pathways

Folinic Acid Impurity F (10-Formyldihydrofolic acid) is not only a degradation product but also an intermediate in folate metabolism. It can be further oxidized to 10-formylfolic acid upon prolonged incubation or continued exposure to oxidative conditions researchgate.netsemanticscholar.org. This suggests a degradation pathway where folinic acid or its derivatives can first oxidize to Impurity F, which then degrades further.

Table 1: Summary of Forced Degradation Conditions Applied to Folinic Acid/Levoleucovorin (B1675110)

| Stress Condition | Reagent/Method | Temperature | Duration | Formation of Impurity F Specified |

| Acidic Hydrolysis | 0.1 N HCl | 100 °C | 1 hour | Not Specified ijpsr.com |

| Basic Hydrolysis | 0.1 N NaOH | 100 °C | 1 hour | Not Specified ijpsr.com |

| Oxidative Stress | 1% H₂O₂ | 100 °C | 1 hour | Not Specified in study, but known pathway ijpsr.comsemanticscholar.org |

| Photolytic Degradation | UV/Vis light exposure | N/A | 1 cycle | Not Specified ijpsr.com |

| Thermal Degradation | Dry Heat | Not Specified | Not Specified | Not Specified ijpsr.com |

Determination of Reaction Order and Rate Constants

The degradation of folates, including impurities like this compound, often follows first-order reaction kinetics. nih.gov This means the rate of degradation is directly proportional to the concentration of the impurity. The rate constant (k) is a key parameter derived from these studies, quantifying the speed of the degradation reaction under specific conditions.

Kinetic studies are performed by subjecting solutions of this compound to controlled conditions of temperature and pH and measuring the decrease in its concentration over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). nih.gov The natural logarithm of the concentration plotted against time yields a straight line, the slope of which is the negative rate constant (-k).

| pH | Compound | Rate Constant (k) min⁻¹ | Reference |

| 3 | 5-methyl-tetrahydrofolate (5MTHF) | 2.8 x 10⁻² | cirad.fr |

| 3 | Tetrahydrofolate (THF) | 1.6 x 10⁻² | cirad.fr |

| 3 | 10-formylfolic acid (10FFA) | 1.8 x 10⁻³ | cirad.fr |

| 3 | Folic Acid (FA) | 4.0 x 10⁻⁵ | cirad.fr |

The degradation rates of folates are highly dependent on their specific chemical structure and the conditions applied. cirad.fr

Activation Energy Calculations and Arrhenius Behavior

The influence of temperature on the degradation rate constant is described by the Arrhenius equation. This relationship allows for the calculation of the activation energy (Ea), which is the minimum energy required for the degradation reaction to occur. A higher activation energy indicates that the molecule is more stable at lower temperatures.

Activation energies are determined by measuring the reaction rate constants at several elevated temperatures and plotting the natural logarithm of the rate constant (ln k) versus the reciprocal of the absolute temperature (1/T). The resulting Arrhenius plot should be linear, and the activation energy can be calculated from the slope of the line. For many drug-like molecules that degrade through hydrolysis, the median activation energy is approximately 95 kJ/mol. researchgate.net

For example, the thermal degradation of folic acid and 5-methyltetrahydrofolic acid at ambient pressure has been studied, yielding Arrhenius activation energy (Ea) values of 51.66 and 79.98 kJ mol⁻¹, respectively. nih.gov While specific data for Impurity F is not available, its degradation is expected to follow similar Arrhenius behavior.

Influence of pH and Solvent Systems on Degradation Kinetics

The degradation kinetics of this compound are significantly influenced by the pH of the solution and the nature of the solvent system. Folate stability is generally pH-dependent. researchgate.netnih.gov

Influence of pH : Studies on various folates have shown that degradation rates often increase in acidic conditions (pH < 4). cirad.fr For instance, folic acid itself shows increased decomposition in highly acidic environments. researchgate.net The solubility of folic acid is also pH-dependent, with more limited solubility in acidic media, which can affect its degradation profile. researchgate.netnih.gov The stability of different folate forms can vary, with some being more stable at neutral or slightly acidic pH. For example, 5-methyltetrahydrofolate and folinic acid have been reported to be more stable at pH 5 than at pH 7 in some studies. cirad.fr The effect of pH on degradation rates is a critical consideration in the formulation of liquid dosage forms containing folinic acid.

Influence of Solvent Systems : The choice of solvent can also impact the stability of this compound. The polarity and protic/aprotic nature of the solvent can influence reaction pathways and rates. While detailed studies on various organic solvents for Impurity F are not prevalent, aqueous buffer systems are most commonly studied due to their physiological relevance. The degradation of sulfonamides, for example, shows that the effect of pH on photocatalytic degradation is significant and depends on the susceptibility of the molecule to attack by hydroxyl radicals, a factor that can be mediated by the solvent system. nih.gov

Development of Stability-Indicating Analytical Methods for Folinic Acid and Related Impurity F

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of an active pharmaceutical ingredient (API) due to degradation. nih.gov It must also be able to detect and quantify any significant degradation products formed. mournetrainingservices.com For folinic acid, such a method is crucial for separating and quantifying Impurity F from the parent compound and other related substances. mfd.org.mk

High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase mode with UV detection, is the most common technique for developing stability-indicating methods for small-molecule drugs and their impurities. mournetrainingservices.comchromatographyonline.com

Ensuring Resolution of Impurity F from Parent Compound and Other Degradants

The primary goal of a stability-indicating HPLC method is to achieve adequate chromatographic resolution between the main component (folinic acid), its process impurities, and all degradation products, including Impurity F. mfd.org.mk This ensures that the quantification of each component is not affected by any co-eluting peaks.

Method development involves a systematic optimization of chromatographic parameters:

Column Chemistry : C8 or C18 columns are commonly used. An Inertsil C8 column (250 x 4.6 mm, 5 µm) has been successfully used for the separation of folic acid and its related substances. mfd.org.mk

Mobile Phase : The mobile phase typically consists of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile). The pH of the buffer and the gradient or isocratic elution profile are critical for achieving separation. mfd.org.mkresearchgate.net For example, a mobile phase of methanol and phosphate (B84403) buffer (pH 6.4) in a 12:88 (v/v) ratio has been used. mfd.org.mk

Detection Wavelength : A UV detector is set at a wavelength where all compounds of interest have adequate absorbance, for instance, 280 nm for folic acid and its impurities. mfd.org.mk

The specificity of the method is confirmed through forced degradation studies, where the drug substance is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products. nih.gov The analysis of these stressed samples must demonstrate that all degradant peaks are well-resolved from the parent drug peak. mfd.org.mk Peak purity analysis using a photodiode array (PDA) detector is often employed to confirm that the parent peak is spectrally homogeneous and free from co-eluting impurities. mfd.org.mk

Mass Balance Studies in Forced Degradation

Mass balance is a crucial component of forced degradation studies and is recommended by regulatory agencies like the ICH. mournetrainingservices.comresearchgate.net The principle of mass balance is to account for all the mass of the parent drug after degradation. pharmacalculation.comresearchgate.net It involves adding the assay value of the remaining parent drug to the levels of all quantified degradation products. mournetrainingservices.comresearchgate.net The total should ideally be close to 100% of the initial amount of the parent drug, within the margin of analytical error. mournetrainingservices.comresearchgate.net

Achieving good mass balance (typically within 95-105%) provides confidence that the stability-indicating method is capable of detecting all major degradation products and that no significant amounts of degradants are going undetected. researchgate.net It serves as a validation of the method's ability to "indicate" stability. pharmtech.com

Table 2: Example of a Mass Balance Calculation in a Forced Degradation Study

| Stress Condition | Assay of Parent Drug (%) | % of Impurity F | % of Other Degradants | Mass Balance (%) |

| Initial (T=0) | 100.0 | 0.0 | 0.0 | 100.0 |

| Acid Hydrolysis | 85.2 | 5.1 | 8.9 | 99.2 |

| Base Hydrolysis | 88.9 | 3.8 | 6.7 | 99.4 |

| Oxidation (H₂O₂) | 90.1 | 2.5 | 7.0 | 99.6 |

| Thermal | 94.5 | 1.2 | 3.8 | 99.5 |

| Photolytic | 96.8 | 0.5 | 2.1 | 99.4 |

This table is illustrative. The values demonstrate the principle of mass balance where the decrease in the parent drug is accounted for by the formation of impurities.

Challenges in achieving mass balance can arise if degradation products are non-chromophoric (not detected by UV), volatile, or have significantly different response factors compared to the parent drug. pharmtech.com In such cases, correction factors may be needed to reconcile the mass balance. pharmtech.com

Impurity Profiling and Control Strategies for Folinic Acid Pharmaceutical Products

Comprehensive Impurity Profiling of Folinic Acid Active Pharmaceutical Ingredients (APIs)

Impurity profiling is a systematic process to identify and quantify all potential and actual impurities in an API. For folinic acid, this involves a thorough analysis to detect substances other than the main compound, which may include starting materials, intermediates, by-products, and degradation products.

The European Pharmacopoeia (EP) and other major pharmacopoeias list several specified impurities for folinic acid. These are substances that are known to be potentially present and are subject to official control limits. Beyond these, non-pharmacopoeial impurities may also be detected in various batches, often arising from specific manufacturing processes or degradation pathways nih.gov. These are typically structural analogs of the main folinic acid compound nih.gov.

A variety of impurities related to folinic acid and the closely related folic acid have been identified. These include both those listed in official pharmacopoeias and other known, non-specified impurities.

Table 1: Examples of Pharmacopoeial and Non-Pharmacopoeial Impurities of Folinic Acid

| Impurity Name | Pharmacopoeial Status (Example) | Chemical Name |

|---|---|---|

| Folinic Acid Impurity A | EP Impurity A edqm.eu | (2S)-2-(4-Aminobenzamido)pentanedioic acid chemicea.com |

| Folinic Acid Impurity C | EP Impurity C | Folic Acid synzeal.com |

| Folinic Acid Impurity D | EP Impurity D | N-[(4-{[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}phenyl)carbonyl]-L-glutamic acid synzeal.com |

| Folinic Acid Impurity E | EP Impurity E | 4-(((2-Amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl)amino)benzoic acid synzeal.com |

| Folinic Acid Impurity F | EP Impurity F kmpharma.in | (2S)-2-[4-[(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)methylamino]benzamido]pentanedioic acid chemicea.com |

| Folinic Acid Impurity H | EP Impurity H | (2S)-2-[[4-[[(2-amino-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid kmpharma.in |

The quantitative assessment of impurities is crucial for ensuring that their levels remain below the established safety thresholds. While specific impurity levels in commercial batches are often proprietary data, information from patent literature regarding synthesis and purification processes can provide insight into the typical challenges and outcomes of impurity control. For instance, a patented method for preparing this compound demonstrates that a crude product can be synthesized with a purity of approximately 74-79%, which is then further purified to over 96% google.com. This illustrates that without rigorous purification, significant levels of Impurity F and other substances can be present. High-performance liquid chromatography (HPLC) is a standard technique used for this quantitative analysis nih.gov.

Table 2: Illustrative Purity Levels of this compound Before and After Purification (Based on Synthesis Data)

| Process Stage | Purity Level (%) | Method |

|---|---|---|

| Crude Product (Post-Synthesis) | 74.24% - 78.68% | Liquid Chromatography (LC) google.com |

This compound as a Pharmacopoeial Related Substance (e.g., European Pharmacopoeia Impurity F)

This compound is officially recognized as a related substance in the European Pharmacopoeia kmpharma.inchemicea.com. Its presence and limits are controlled under the monograph for folinic acid. The impurity is also known by its chemical synonym, 10-Formyldihydrofolic Acid kmpharma.inchemicea.comclearsynth.com. As a specified impurity, reference standards are available to ensure accurate identification and quantification during quality control testing of folinic acid APIs chemwhat.comcleanchemlab.com.

Table 3: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | (2S)-2-[4-[(2-amino-4-oxo-1,4,7,8-tetrahydropteridin-6-yl)methylamino]benzamido]pentanedioic acid chemicea.com |

| Synonym | 10-Formyldihydrofolic Acid kmpharma.inchemicea.com |

| CAS Number | 28459-40-7 kmpharma.inchemicea.comchemwhat.com |

| Molecular Formula | C20H21N7O7 chemwhat.comnih.gov |

| Molecular Weight | 471.4 g/mol chemwhat.comnih.gov |

Strategies for Control and Mitigation of Impurity F in Folinic Acid Formulations

Controlling the level of Impurity F is essential for the quality of the final folinic acid product. This is achieved through a combination of optimizing the manufacturing process to prevent its formation and employing effective purification techniques to remove it.

The formation of impurities is often highly dependent on the reaction conditions. A patent describing a synthetic route for Impurity F involves the condensation of 2,4,5,6-tetraaminopyrimidine (B94255) sulfate (B86663) with 1,1,3-trichloroacetone, followed by hydrolysis google.com. This suggests that the formation of Impurity F as a byproduct in folinic acid synthesis could be related to side reactions involving similar intermediates.

Strategies to minimize its formation include:

Control of Starting Materials: Ensuring the high purity of raw materials and intermediates to prevent the introduction of precursors that could lead to Impurity F.

Optimization of Reaction Conditions: Precisely controlling parameters such as temperature, pH, reaction time, and solvent systems to favor the desired reaction pathway for folinic acid synthesis over the formation of byproducts.

Use of Antioxidants: In some related purification processes, antioxidants are added to prevent oxidative degradation which can lead to the formation of certain impurities google.com.

Even with an optimized synthetic process, some level of impurity formation is often unavoidable. Therefore, robust purification methods are critical. The primary technique for removing closely related structural impurities like Impurity F from folinic acid is chromatography.

Preparative High-Performance Liquid Chromatography (Pre-HPLC): This method is highly effective for separating compounds with similar chemical structures. It has been successfully used to purify folic acid, a related compound, to a purity of over 99% researchgate.net. Patent literature also specifies the use of semi-preparative chromatography to purify crude this compound to a high degree of purity google.com.

Column Chromatography: Older methods for the purification of folic acid involved cellulose (B213188) column chromatography, often followed by filtration through charcoal, to remove impurities nih.gov. Modern variations of column chromatography remain a staple in API purification.

By implementing these control and mitigation strategies, manufacturers can ensure that the levels of this compound in the final API are consistently below the limits set by regulatory bodies, thereby guaranteeing the quality and safety of the pharmaceutical product.

Formulation Approaches to Enhance Folinic Acid Stability and Limit Impurity F Generation

The generation of this compound is intrinsically linked to the chemical stability of folinic acid. Therefore, formulation strategies are centered around creating a microenvironment that minimizes degradation pathways leading to this impurity. Key factors that influence the stability of folinic acid and the formation of Impurity F include pH, the presence of antioxidants, the selection of appropriate excipients, and the control of manufacturing processes.

pH Optimization:

The pH of a formulation is a critical determinant of folinic acid stability. Studies have shown that folates, in general, exhibit maximum stability in a neutral to slightly alkaline pH range. For folinic acid, maintaining the pH of the formulation within a specific range is crucial to prevent both oxidative and hydrolytic degradation that can lead to the formation of Impurity F. While the optimal pH can vary depending on the specific formulation, a range of 6.0 to 8.0 is generally considered favorable for the stability of folinic acid in aqueous solutions. Acidic conditions, in particular, can accelerate the degradation of reduced folates like folinic acid, making pH control a primary strategy in limiting Impurity F.

Role of Antioxidants:

Folinic acid is susceptible to oxidation, a degradation pathway that can contribute to the formation of various impurities, including the potential for precursors to Impurity F. The incorporation of antioxidants into the formulation is a common and effective strategy to mitigate this.

Commonly Used Antioxidants in Folinic Acid Formulations:

| Antioxidant | Mechanism of Action |

| Ascorbic Acid (Vitamin C) | A water-soluble antioxidant that readily scavenges free radicals. |

| Sodium Metabisulfite | An inorganic salt that acts as a reducing agent, preventing oxidation. |

| Edetate Disodium (EDTA) | A chelating agent that sequesters metal ions which can catalyze oxidative reactions. |

The selection and concentration of the antioxidant must be carefully optimized, as excessive amounts can sometimes lead to other compatibility issues within the formulation.

Excipient Selection:

The choice of excipients plays a pivotal role in the stability of folinic acid and the control of Impurity F. In solid dosage forms, the moisture content of excipients is a critical parameter, as water can facilitate hydrolytic degradation. Therefore, the use of excipients with low hygroscopicity is preferred.

Furthermore, direct chemical interactions between folinic acid and reactive moieties in excipients can lead to degradation. For instance, excipients containing reactive aldehydes or peroxides should be avoided. Pre-formulation compatibility studies are essential to screen for potential interactions between folinic acid and various excipients under stressed conditions (e.g., elevated temperature and humidity).

Key Considerations for Excipient Selection:

Hygroscopicity: Low moisture uptake is desirable.

Chemical Inertness: Avoidance of excipients with reactive functional groups.

Purity: Use of high-purity excipients with low levels of reactive impurities.

Manufacturing Process Controls:

The manufacturing process itself can introduce stress factors that promote the degradation of folinic acid. Therefore, strict process controls are necessary to minimize the formation of Impurity F.

Critical Process Parameters to Control:

Temperature: Exposure to high temperatures during processes like drying and milling should be minimized.

Light: Folinic acid is sensitive to light, and manufacturing should be conducted under controlled lighting conditions to prevent photodegradation.

Moisture: Control of humidity during manufacturing and packaging is crucial to prevent hydrolysis.

Oxygen: For liquid formulations, manufacturing under an inert atmosphere (e.g., nitrogen) can help to reduce oxidative degradation.

By implementing these formulation and process control strategies, manufacturers can significantly enhance the stability of folinic acid and limit the generation of this compound, ensuring the quality and safety of the final pharmaceutical product.

Role of Reference Standards in Impurity F Control

The accurate detection and quantification of this compound are fundamental to ensuring that its levels remain within acceptable limits as defined by regulatory bodies. This is achieved through the use of highly characterized reference standards.

Certified Reference Materials for Impurity F

Certified Reference Materials (CRMs) for this compound are pivotal for the validation and routine use of analytical methods. These CRMs are produced by accredited bodies and are accompanied by a certificate of analysis that provides information on the material's identity, purity, and the uncertainty of the certified value. The availability of a CRM for Impurity F allows pharmaceutical laboratories to:

Calibrate analytical instruments: Ensuring the accuracy of the measurements.

Validate analytical methods: Demonstrating that the method is suitable for its intended purpose (e.g., specificity, linearity, accuracy, precision).

Perform quality control checks: Verifying the performance of the analytical method on a routine basis.

Several suppliers offer CRMs for this compound, which are essential tools for pharmaceutical quality control laboratories.

Traceability and Qualification Against Pharmacopoeial Standards (USP, EP, BP)

For a reference standard to be considered reliable, its traceability to internationally recognized standards is crucial. In the pharmaceutical industry, this typically means traceability to the primary standards of major pharmacopoeias such as the United States Pharmacopeia (USP), the European Pharmacopoeia (EP), and the British Pharmacopoeia (BP).

The qualification of a this compound reference standard involves a rigorous process to confirm its identity and purity. This process often includes a battery of analytical techniques such as:

Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the impurity.

Fourier-Transform Infrared (FTIR) spectroscopy: To provide information about the functional groups present in the molecule.

When a secondary reference standard for Impurity F is established in-house or procured from a commercial supplier, its characterization is often performed against the corresponding primary pharmacopoeial standard, if available. This ensures that the measurements made using the secondary standard are consistent with the requirements of the pharmacopoeias. This traceability provides a high degree of confidence in the analytical results generated for the control of this compound in pharmaceutical products.

Regulatory and Quality Assurance Perspectives on this compound

Future Research Directions and Emerging Methodologies for Folinic Acid Impurity F Studies

Advanced Computational Chemistry Approaches for Impurity F Prediction and Structural Confirmation

Computational chemistry offers powerful tools for predicting the formation and confirming the structure of pharmaceutical impurities like Folinic Acid Impurity F. Future research will likely focus on the application of ab initio and Density Functional Theory (DFT) methods. These approaches can model the electronic structure and geometry of Impurity F, predicting its spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. Such theoretical data can be invaluable in confirming the structure of isolated impurities when compared against experimental results.

Molecular dynamics simulations may also be employed to understand the conformational landscape of Impurity F and its interaction with other molecules. This could provide insights into its stability and reactivity under various conditions, helping to predict its formation pathways during the synthesis or degradation of Folinic Acid.

Table 1: Potential Applications of Computational Chemistry in Impurity F Research

| Computational Technique | Application for Impurity F | Expected Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Prediction of NMR, IR, and UV-Vis spectra. | A theoretical spectral library to aid in the identification and structural confirmation of Impurity F. |

| Molecular Dynamics (MD) | Simulation of Impurity F behavior in solution and solid states. | Insights into conformational stability, solubility, and potential interactions with other components. |

Automation and High-Throughput Techniques for Comprehensive Impurity Profiling

The demand for faster and more efficient analysis in pharmaceutical development is driving the adoption of automation and high-throughput screening (HTS) techniques. For comprehensive impurity profiling of Folinic Acid, the integration of automated sample preparation systems with advanced analytical instrumentation is a key future direction.

Robotic systems can handle sample dilution, extraction, and derivatization, minimizing human error and increasing sample throughput. These automated systems can be directly coupled with Ultra-Performance Liquid Chromatography (UPLC) systems, which offer faster separation times and higher resolution compared to traditional High-Performance Liquid Chromatography (HPLC). The use of UPLC coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, allows for the rapid and sensitive detection and identification of Impurity F and other minor impurities in a single run.

Table 2: Comparison of Traditional vs. High-Throughput Impurity Profiling

| Feature | Traditional HPLC Method | Automated UPLC-HRMS Method |

|---|---|---|

| Sample Preparation | Manual, time-consuming | Automated, rapid |

| Analysis Time | 30-60 minutes per sample | 5-15 minutes per sample |

| Sensitivity | Lower | Higher |

| Identification | Based on retention time and UV | Based on accurate mass and fragmentation patterns |

Development of Green Analytical Chemistry Methodologies for Sustainable Impurity F Analysis

The principles of Green Analytical Chemistry (GAC) are increasingly being incorporated into pharmaceutical analysis to reduce the environmental impact of analytical methods. Future research on this compound will likely focus on developing more sustainable analytical methodologies.

This includes the use of environmentally benign solvents, such as water, ethanol, or supercritical fluids like carbon dioxide, in chromatographic separations. Miniaturization of analytical systems, such as the use of capillary HPLC or microfluidic devices, can significantly reduce solvent consumption and waste generation. Furthermore, energy-efficient analytical techniques and the development of methods that avoid the use of hazardous reagents are also key areas of focus. The application of these principles will lead to analytical methods for Impurity F that are not only scientifically sound but also environmentally responsible.

Elucidation of Novel Folinic Acid Impurities and their Mechanistic Relationship to Impurity F

A thorough understanding of the impurity profile of a drug substance is crucial for ensuring its quality and safety. Future research will continue to focus on the identification and characterization of novel impurities in Folinic Acid. The use of advanced analytical techniques like multidimensional NMR spectroscopy and HRMS is critical in this endeavor. nih.gov

Once a novel impurity is isolated and its structure is elucidated, studies can be undertaken to understand its formation mechanism. This involves investigating the synthetic process of Folinic Acid and its degradation pathways. Understanding how novel impurities are formed can provide insights into the formation of known impurities like Impurity F, as they may share common intermediates or reaction pathways. This knowledge is essential for optimizing the manufacturing process to minimize the formation of all impurities.

Application of Artificial Intelligence and Machine Learning in Impurity F Data Analysis

The large and complex datasets generated by modern analytical instruments present both a challenge and an opportunity. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools for the analysis of this data. In the context of this compound, AI and ML algorithms can be applied in several ways.

ML models can be trained to recognize the chromatographic and spectroscopic signatures of Impurity F, even at very low levels, improving the accuracy and reliability of its detection. AI can also be used to analyze process data from the manufacturing of Folinic Acid to identify critical process parameters that correlate with the formation of Impurity F. This can lead to the development of predictive models that can anticipate and control the levels of this impurity. Furthermore, AI can assist in the interpretation of complex analytical data, such as HRMS fragmentation patterns, to facilitate the identification of unknown impurities.

Table 3: Potential AI and Machine Learning Applications in Impurity F Studies

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Predictive Modeling | Develop models to predict the formation of Impurity F based on manufacturing process parameters. | Proactive control of impurity levels, leading to higher product quality. |

| Pattern Recognition | Train algorithms to identify the unique analytical signature of Impurity F in complex chromatograms. | Improved accuracy and sensitivity of detection, reducing the risk of missed impurities. |

| Data Mining | Analyze large datasets to uncover correlations between different impurities and process conditions. | Deeper understanding of impurity formation mechanisms and relationships. |

Q & A

Basic Research Questions

Q. How can Folinic Acid Impurity F be identified and distinguished from other impurities in pharmaceutical formulations?

- Methodological Answer : Utilize high-performance liquid chromatography (HPLC) with spiked samples containing known impurities. Compare retention times and UV spectra with reference standards. Confirm structural identity using orthogonal techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). For impurities lacking reference standards, employ forced degradation studies to simulate potential byproducts and correlate with impurity profiles .

- Key Considerations : Ensure chromatographic conditions (e.g., column type, mobile phase) are optimized to resolve Impurity F from structurally similar compounds. Validate specificity using peak purity tools .

Q. What analytical techniques are recommended for quantifying this compound?

- Methodological Answer : Quantify Impurity F via HPLC with UV detection at a wavelength specific to its absorption maxima (e.g., 280 nm). Develop a calibration curve using a certified reference standard. For trace-level quantification, consider ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS to enhance sensitivity and selectivity .

- Data Validation : Include system suitability tests (e.g., resolution, tailing factor) and report limits of detection (LOD) and quantification (LOQ) .

Q. How can method specificity be ensured for Impurity F in the presence of matrix interference?

- Methodological Answer : Perform peak purity analysis using diode array detectors (DAD) to confirm no co-elution with matrix components. Validate specificity by analyzing placebo formulations and stressed samples (e.g., exposed to heat, light, or acidic/alkaline conditions). Compare impurity profiles across batches to identify consistent peaks attributable to Impurity F .

Advanced Research Questions

Q. How can degradation pathways for this compound be established under stressed conditions?

- Methodological Answer : Conduct forced degradation studies by exposing Folinic Acid to heat (40–80°C), humidity (75% RH), oxidative (H₂O₂), and photolytic conditions. Monitor degradation kinetics using LC-MS to identify intermediate byproducts and propose degradation pathways. Correlate degradation products with Impurity F’s stability profile .

- Data Interpretation : Use high-resolution MS (HRMS) to elucidate molecular formulas of degradation products. Compare fragmentation patterns with known impurities .

Q. How should researchers address discrepancies in impurity profiles across different manufacturing batches?

- Methodological Answer : Perform root-cause analysis by comparing raw material sources, synthesis pathways, and storage conditions. Validate analytical methods using inter-laboratory studies to rule out methodological variability. Statistically analyze batch data (e.g., ANOVA) to identify significant outliers and investigate process-related variability .

- Case Study : If Impurity F levels vary, assess whether synthesis intermediates (e.g., unprotected functional groups) contribute to its formation during storage .

Q. What strategies are recommended for validating analytical methods to meet regulatory standards for Impurity F?

- Methodological Answer : Follow ICH Q2(R1) guidelines to validate parameters including accuracy, precision, linearity, and robustness. For accuracy, spike placebo matrices with Impurity F at three concentrations (50%, 100%, 150% of target level) and calculate recovery rates. For precision, perform intra-day and inter-day repeatability tests .

- Documentation : Include detailed validation protocols, raw data (e.g., chromatograms, integration reports), and justification for acceptance criteria in regulatory submissions .

Q. How can the toxicological risk of Impurity F be assessed in preclinical studies?

- Methodological Answer : Conduct in vitro mutagenicity assays (e.g., Ames test) and in vivo studies (e.g., rodent micronucleus assay) to evaluate genotoxicity. Compare Impurity F’s toxicity thresholds with ICH Q3A/B qualification limits. If levels exceed thresholds, perform dose-ranging studies to establish no-observed-adverse-effect levels (NOAEL) .

- Regulatory Alignment : Justify impurity acceptance criteria using data from nonclinical studies and clinical trial batches .

Data Presentation and Reporting

-

Tables :

Parameter Requirement (ICH Q3A) Example Data for Impurity F Identification Structural confirmation via NMR/MS [Data from HRMS: m/z 455.2 (M+H⁺)] Quantification ≤0.15% (w/w) 0.12% (Batch A), 0.14% (Batch B) Toxicological Limit ≤1.0 mg/day 0.8 mg/day (based on NOAEL) -

Figures : Include chromatograms showing baseline separation of Impurity F from related substances and degradation products. Annotate critical peaks with retention times and relative response factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.